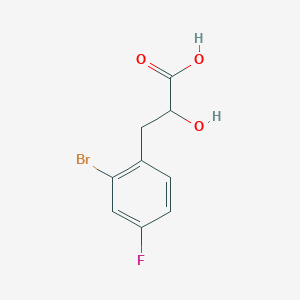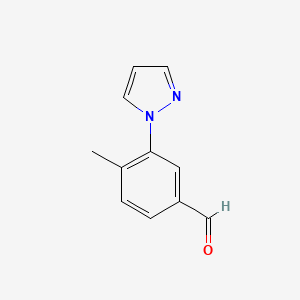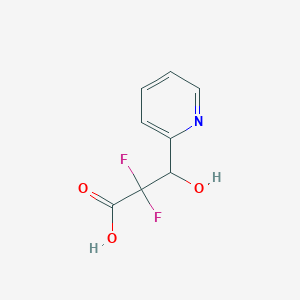
1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclohexane ring substituted with a hydroxymethyl group and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde typically involves the hydroxymethylation of 4,4-dimethylcyclohexanone followed by oxidation. One common method includes:
Hydroxymethylation: The reaction of 4,4-dimethylcyclohexanone with formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group.
Oxidation: The hydroxymethylated product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: 1-(Carboxymethyl)-4,4-dimethylcyclohexane.
Reduction: 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its reactivity due to the presence of both hydroxymethyl and carbaldehyde groups. These functional groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethyl)cyclohexane-1-carbaldehyde: Lacks the dimethyl substitution, resulting in different reactivity and properties.
4,4-Dimethylcyclohexanone: A precursor in the synthesis of 1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde.
Cyclohexane-1-carbaldehyde: Similar structure but without the hydroxymethyl group.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-9(2)3-5-10(7-11,8-12)6-4-9/h7,12H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
JWDBMOIQSQXMEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)(CO)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


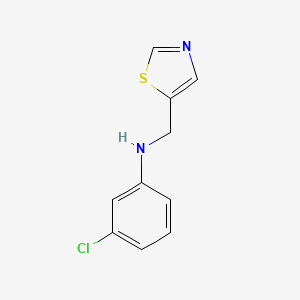
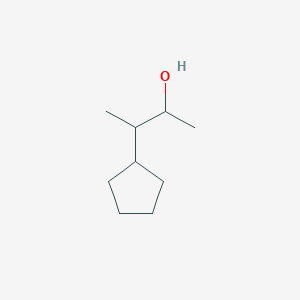
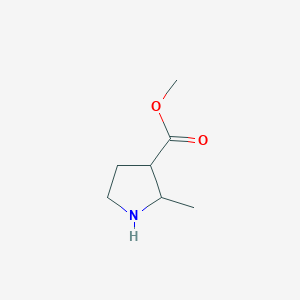
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
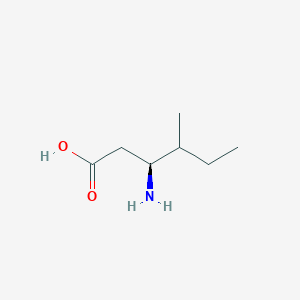
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
amine](/img/structure/B15272075.png)
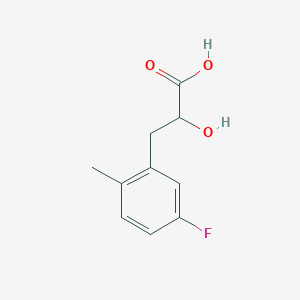
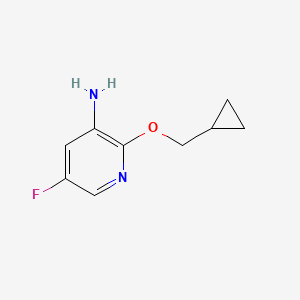
![2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15272089.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
